molecular formula C11H9NO3S B14644010 {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid CAS No. 56355-24-9

{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid

Cat. No.: B14644010
CAS No.: 56355-24-9
M. Wt: 235.26 g/mol
InChI Key: QPUCJXWUVCISEC-UHFFFAOYSA-N
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Description

{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an acetic acid moiety. This compound is part of the broader class of thiazole derivatives, known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the acetic acid moiety. One common method involves the cyclization of alpha-halocarbonyl compounds with reactants containing the N-C-S fragment . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs large-scale batch or continuous flow reactors. These methods ensure high yield and purity of the final product. The process typically involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups .

Scientific Research Applications

Chemistry

In chemistry, {4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. These include anti-inflammatory, analgesic, and anticancer properties .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its stability and reactivity make it suitable for various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid is unique due to its specific combination of the thiazole ring, phenyl group, and acetic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

56355-24-9

Molecular Formula

C11H9NO3S

Molecular Weight

235.26 g/mol

IUPAC Name

2-[4-(1,3-thiazol-2-yloxy)phenyl]acetic acid

InChI

InChI=1S/C11H9NO3S/c13-10(14)7-8-1-3-9(4-2-8)15-11-12-5-6-16-11/h1-6H,7H2,(H,13,14)

InChI Key

QPUCJXWUVCISEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC2=NC=CS2

Origin of Product

United States

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